

# In-Depth Technical Guide to 1-[4-(1H-Pyrrol-1-yl)phenyl]ethanone

Author: BenchChem Technical Support Team. Date: December 2025



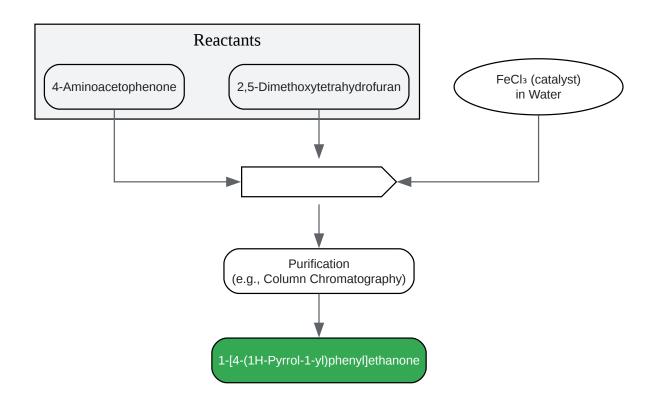
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of **1-[4-(1H-Pyrrol-1-yl)phenyl]ethanone**. The information is curated for professionals in the fields of chemical research and drug development.

## **Core Chemical Properties**

**1-[4-(1H-Pyrrol-1-yl)phenyl]ethanone** is an aromatic ketone featuring a central phenyl ring substituted with an acetyl group and a pyrrole ring. This structure imparts specific chemical characteristics relevant to its potential applications in medicinal chemistry and materials science.

| Property          | Value             | Source |
|-------------------|-------------------|--------|
| CAS Number        | 22106-37-2        | [1]    |
| Molecular Formula | C12H11NO          | [1]    |
| Molecular Weight  | 185.22 g/mol      | [1]    |
| Boiling Point     | No data available | [1]    |
| Melting Point     | No data available |        |
| Solubility        | No data available |        |




#### **Synthesis Protocol**

The primary synthetic route to **1-[4-(1H-Pyrrol-1-yl)phenyl]ethanone** is the Paal-Knorr pyrrole synthesis. This method involves the condensation of a **1**,4-dicarbonyl compound with a primary amine. In this case, 4-aminoacetophenone serves as the amine source.

A general and efficient protocol for this type of synthesis involves the reaction of 2,5-dimethoxytetrahydrofuran with various amines in the presence of a catalytic amount of iron(III) chloride in water, providing a green and mild reaction condition.[2]

Experimental Workflow: Paal-Knorr Synthesis



Click to download full resolution via product page

Caption: Paal-Knorr synthesis of **1-[4-(1H-Pyrrol-1-yl)phenyl]ethanone**.

### **Spectroscopic Characterization**

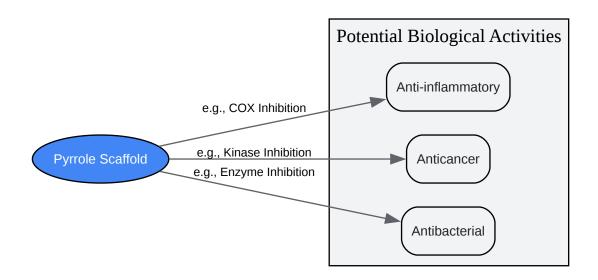
Detailed experimental spectroscopic data for **1-[4-(1H-Pyrrol-1-yl)phenyl]ethanone** is not widely available in public databases. However, based on the known spectra of structurally



similar compounds, the following characteristic signals can be predicted.

#### Predicted <sup>1</sup>H and <sup>13</sup>C NMR Data

| <sup>1</sup> H NMR    | Predicted Chemical Shift (ppm) |
|-----------------------|--------------------------------|
| Acetyl Protons (CH₃)  | ~2.6                           |
| Pyrrole Protons (β-H) | ~6.4                           |
| Pyrrole Protons (α-H) | ~7.2                           |
| Phenyl Protons        | 7.4 - 8.0                      |


| <sup>13</sup> C NMR   | Predicted Chemical Shift (ppm) |
|-----------------------|--------------------------------|
| Acetyl Carbonyl (C=O) | ~197                           |
| Pyrrole Carbons (β-C) | ~110                           |
| Pyrrole Carbons (α-C) | ~120                           |
| Phenyl Carbons        | 120 - 142                      |
| Acetyl Carbon (CH₃)   | ~27                            |

## **Potential Biological Activity**

While no specific biological studies have been published for **1-[4-(1H-Pyrrol-1-yl)phenyl]ethanone**, the pyrrole scaffold is a well-established pharmacophore present in numerous biologically active compounds.[3][4] Derivatives of pyrrole have demonstrated a wide range of pharmacological activities, suggesting potential avenues of investigation for this compound.

Potential Therapeutic Areas for Pyrrole Derivatives





Click to download full resolution via product page

Caption: Potential therapeutic applications of pyrrole-containing compounds.

- Anti-inflammatory Activity: Many pyrrole derivatives exhibit anti-inflammatory properties, with some acting as inhibitors of cyclooxygenase (COX) enzymes.[3]
- Anticancer Activity: The pyrrole ring is a key structural motif in several anticancer agents that function through various mechanisms, including the inhibition of kinases and tubulin polymerization.
- Antibacterial Activity: Pyrrole-containing compounds have been shown to possess antibacterial activity against a range of pathogens.[5]

Given the structural features of **1-[4-(1H-Pyrrol-1-yl)phenyl]ethanone**, it represents a candidate for screening in these and other therapeutic areas. Further research is warranted to elucidate its specific biological functions and potential as a lead compound in drug discovery programs.

### **Safety Information**

Based on available safety data, **1-[4-(1H-Pyrrol-1-yl)phenyl]ethanone** is classified with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[1] Appropriate personal protective equipment should be used when handling this compound.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. 22106-37-2|1-(4-(1H-Pyrrol-1-yl)phenyl)ethanone|BLD Pharm [bldpharm.com]
- 2. Pyrrole synthesis [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and biological evaluation of 4,6-diphenyl-2-(1H-pyrrol-1-yl)nicotinonitrile analogues of crolibulin and combretastatin A-4 PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Page loading... [guidechem.com]
- To cite this document: BenchChem. [In-Depth Technical Guide to 1-[4-(1H-Pyrrol-1-yl)phenyl]ethanone]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b185260#1-4-1h-pyrrol-1-yl-phenyl-ethanone-chemical-properties]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote



Check Availability & Pricing



## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com